molecular formula C18H26N4O2S B2687248 N-((4-butyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 476449-26-0

N-((4-butyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Cat. No.: B2687248
CAS No.: 476449-26-0
M. Wt: 362.49
InChI Key: UQMJXDPTJPEIAC-UHFFFAOYSA-N
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Description

N-((4-butyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a synthetic organic compound belonging to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a methoxybenzamide moiety, and alkylthio substituents. Triazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-butyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with appropriate alkyl halides.

    Introduction of the Propylthio Group: The propylthio group is introduced through a nucleophilic substitution reaction, where a propylthiol reacts with a suitable leaving group on the triazole ring.

    Attachment of the Butyl Group: The butyl group is typically introduced via an alkylation reaction using butyl halides.

    Coupling with 4-Methoxybenzamide: The final step involves coupling the triazole derivative with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, leading to the formation of amines or dihydrotriazoles.

    Substitution: The methoxy group on the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and dihydrotriazoles.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, triazole derivatives are known for their antifungal, antibacterial, and anticancer activities. This compound may be explored for similar activities, particularly in the development of new pharmaceuticals.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. Triazole derivatives have been used in the treatment of infections and as anticancer agents, suggesting that this compound might have similar applications.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-((4-butyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide would depend on its specific biological target. Generally, triazole derivatives exert their effects by interacting with enzymes or receptors, inhibiting their activity. The molecular targets could include fungal enzymes, bacterial proteins, or cancer cell receptors, leading to the inhibition of cell growth or proliferation.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent.

    Itraconazole: Another triazole antifungal with a broader spectrum of activity.

    Voriconazole: A triazole used to treat serious fungal infections.

Uniqueness

Compared to these compounds, N-((4-butyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide may offer unique properties due to its specific substituents. The presence of the butyl and propylthio groups could enhance its lipophilicity and membrane permeability, potentially improving its efficacy and bioavailability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[(4-butyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2S/c1-4-6-11-22-16(20-21-18(22)25-12-5-2)13-19-17(23)14-7-9-15(24-3)10-8-14/h7-10H,4-6,11-13H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMJXDPTJPEIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NN=C1SCCC)CNC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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